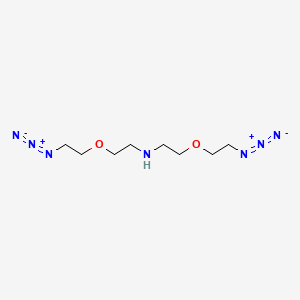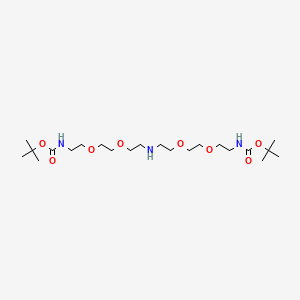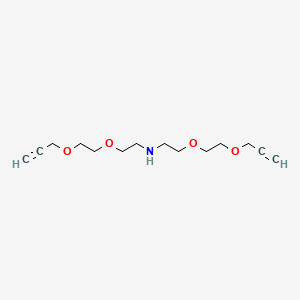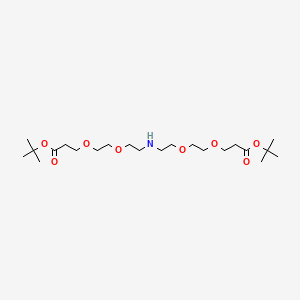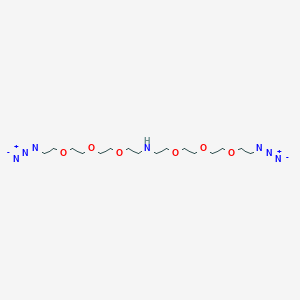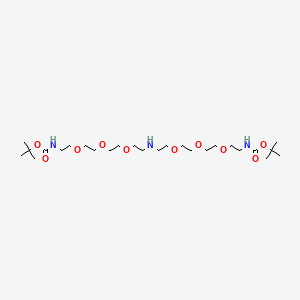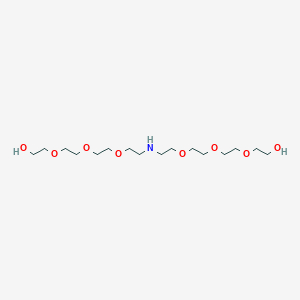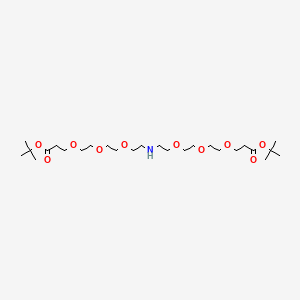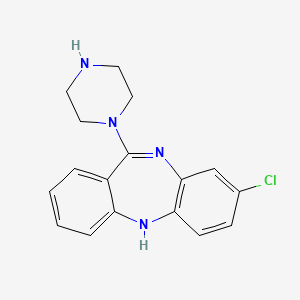
N-Desmethylclozapine
Overview
Description
Norclozapine, also known as N-desmethylclozapine, is a major active metabolite of the atypical antipsychotic drug clozapine. It is primarily investigated for its potential use in the treatment of schizophrenia and schizoaffective disorders. Norclozapine exhibits a unique pharmacological profile, combining atypical antipsychotic efficacy with potential cognitive benefits .
Mechanism of Action
Target of Action
N-Desmethylclozapine (NDMC), also known as Norclozapine, is a major active metabolite of the atypical antipsychotic drug clozapine . It possesses intrinsic activity at the D2/D3 receptors , and acts as a weak partial agonist at these sites . Notably, NDMC has also been shown to act as a potent and efficacious agonist at the M1 and δ-opioid receptors .
Mode of Action
NDMC combines M1 muscarinic agonism, 5-HT2A inverse agonism, and D2 and D3 dopamine partial agonism in a single compound . It has a unique ability to stimulate m1 muscarinic receptors, a key muscarinic receptor known to play an important role in cognition . Since clozapine itself blocks the m1 muscarinic receptor, patients need to extensively metabolize clozapine into NDMC to stimulate this receptor and thereby overcome the blocking action of clozapine .
Biochemical Pathways
It is known that ndmc increases cortical acetylcholine and dopamine release in vivo via stimulation of m1 muscarinic receptors . This suggests that NDMC may influence the cholinergic and dopaminergic pathways in the brain.
Pharmacokinetics
Clozapine is metabolized to NDMC in the body . Therapeutic drug monitoring of plasma clozapine and NDMC can help assess adherence, guide dosage, and guard against toxicity . There is a narrow margin between an effective and a potentially toxic dose of clozapine, and there is wide inter-individual variation in clozapine metabolic capacity . Factors such as changes in smoking habit, infection/inflammation, co-prescription of certain drugs, notably fluvoxamine, and age can alter the dose requirement within individuals .
Result of Action
The administration of NDMC is believed to represent a new approach to schizophrenia therapy that combines an atypical antipsychotic efficacy profile with the added advantage of beneficial cognitive effects . Clinical trials found ndmc itself ineffective in the treatment of schizophrenia . This may be because it possesses relatively low D2/D3 occupancy compared to 5-HT2 .
Action Environment
The action, efficacy, and stability of NDMC can be influenced by various environmental factors. For instance, changes in a patient’s smoking habit can have a large effect on an individual’s clozapine dose requirement . Additionally, co-prescription of certain drugs, notably fluvoxamine, can also alter the dose requirement .
Biochemical Analysis
Biochemical Properties
N-Desmethylclozapine interacts with various enzymes, proteins, and other biomolecules. It has been shown to act as a potent and efficacious agonist at the M1 and δ-opioid receptors . It also increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a weak partial agonist at D2/D3 receptors . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to D2/D3 receptors, acting as a weak partial agonist . This binding interaction can lead to changes in gene expression and can influence enzyme activation or inhibition.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a major metabolite of clozapine, indicating that it is produced through the metabolic processes that break down clozapine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norclozapine is synthesized through the demethylation of clozapine. The process involves the removal of a methyl group from clozapine, typically using a demethylating agent such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .
Industrial Production Methods: In industrial settings, the production of norclozapine involves large-scale demethylation of clozapine. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Norclozapine undergoes various chemical reactions, including:
Oxidation: Norclozapine can be oxidized to form reactive intermediates.
Reduction: It can be reduced under specific conditions to yield different metabolites.
Substitution: Norclozapine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce demethylated derivatives .
Scientific Research Applications
Norclozapine has several scientific research applications, including:
Biology: Norclozapine is studied for its effects on various biological pathways, including its interaction with neurotransmitter receptors.
Comparison with Similar Compounds
Norclozapine is compared with other similar compounds, such as:
Clozapine: The parent compound from which norclozapine is derived. Clozapine is a well-known atypical antipsychotic with a broad receptor binding profile.
Olanzapine: Another atypical antipsychotic with a similar mechanism of action but different pharmacokinetic properties.
Quetiapine: An atypical antipsychotic with a distinct receptor binding profile and therapeutic applications.
Uniqueness: Norclozapine is unique due to its combination of M1 muscarinic agonism, 5-HT2A inverse agonism, and partial agonism at D2 and D3 dopamine receptors. This unique pharmacological profile contributes to its potential cognitive benefits and antipsychotic efficacy .
Properties
IUPAC Name |
3-chloro-6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4/c18-12-5-6-15-16(11-12)21-17(22-9-7-19-8-10-22)13-3-1-2-4-14(13)20-15/h1-6,11,19-20H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNOSTQEZICQQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042616 | |
| Record name | N-Desmethylclozapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ACP-104 combines M1 muscarinic agonism, 5-HT2A inverse agonism, and D2 and D3 dopamine partial agonism in a single compound. ACP-104 uniquely stimulates brain cells known as M1 muscarinic receptors that play an important role in cognition. ACP-104 is a partial-agonist that causes weak activation of dopamine D2 and D3 receptors. These partial agonist properties of ACP-104 may lead to less motoric side effects than seen with most other antipsychotic drugs. | |
| Record name | Norclozapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05766 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
6104-71-8 | |
| Record name | N-Desmethylclozapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6104-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norclozapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006104718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norclozapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05766 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Desmethylclozapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clozapine, normethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORCLOZAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I9001LWY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



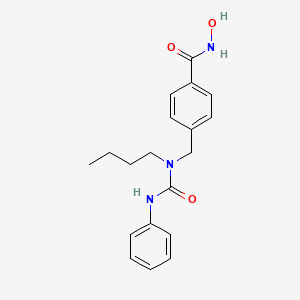
![tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate](/img/structure/B609546.png)
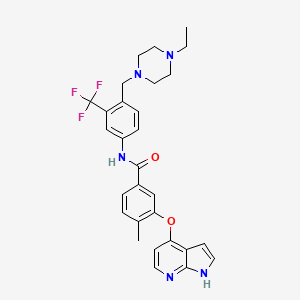
![3-methoxy-6-methyl-5-[2-(methylamino)-6-propan-2-ylpyridin-3-yl]-N-pentan-3-ylpyrazin-2-amine](/img/structure/B609551.png)
